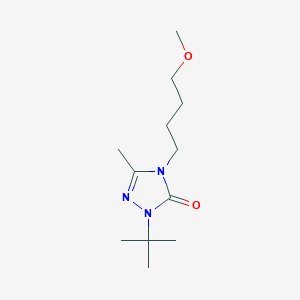
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide
Overview
Description
N-(3-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine hydrobromide, commonly known as methoxyphenamine, is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has been used for scientific research purposes. Methoxyphenamine is a potent agonist of the serotonin 5-HT2A receptor and has been found to have hallucinogenic effects.
Mechanism of Action
Methoxyphenamine acts as a partial agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the 5-HT2A receptor is responsible for the hallucinogenic effects of methoxyphenamine.
Biochemical and Physiological Effects:
Methoxyphenamine has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered perception, mood, and behavior. Methoxyphenamine has also been found to increase heart rate and blood pressure, which can lead to cardiovascular problems.
Advantages and Limitations for Lab Experiments
Methoxyphenamine has several advantages for lab experiments. It is a potent agonist of the serotonin 5-HT2A receptor, making it a useful tool for studying the receptor's role in the brain. Methoxyphenamine is also relatively easy to synthesize and purify, making it accessible to researchers. However, methoxyphenamine has limitations as well. It is a psychoactive drug and can have unpredictable effects on behavior, making it difficult to use in certain experiments.
Future Directions
There are several future directions for research on methoxyphenamine. One area of research could be to study the effects of methoxyphenamine on different brain regions and neurotransmitter systems. Another area of research could be to study the long-term effects of methoxyphenamine on behavior and cognition. Additionally, researchers could investigate the potential therapeutic uses of methoxyphenamine for conditions such as depression and anxiety disorders.
Conclusion:
Methoxyphenamine is a potent agonist of the serotonin 5-HT2A receptor and has been used for scientific research purposes to study the mechanism of action of hallucinogenic drugs. It has several advantages for lab experiments, including its potency and ease of synthesis. However, methoxyphenamine is a psychoactive drug and can have unpredictable effects on behavior. Future research on methoxyphenamine could shed light on its effects on different brain regions and neurotransmitter systems, as well as its potential therapeutic uses.
Scientific Research Applications
Methoxyphenamine has been used for scientific research purposes to study the mechanism of action of hallucinogenic drugs. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the hallucinogenic effects of many drugs. Methoxyphenamine has been used to study the role of the 5-HT2A receptor in the brain and its effects on behavior.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.BrH/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2;/h3-9,12,18H,10-11,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBHUYVOYFEXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-79-3 | |
| Record name | Benzeneethanamine, 4-methoxy-N-[(3-methoxyphenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)
![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![2-[2-(2-Ethyl-1,3-thiazol-5-YL)-3-methyl-4-oxo-2H-quinazolin-1-YL]-N-methylacetamide](/img/structure/B1652750.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)
![3-[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)amino]-1-(3-phenylpropyl)pyrrolidin-2-one](/img/structure/B1652752.png)

![1-(2,4-Difluorophenyl)-N-[(2-hydroxycyclopentyl)methyl]cyclobutane-1-carboxamide](/img/structure/B1652755.png)

![Methyl 2-cyclopropyl-2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]propanoate](/img/structure/B1652758.png)
![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)


![1-(4-Methylsulfonylphenyl)-N-[(1-propan-2-yltetrazol-5-yl)methyl]ethanamine](/img/structure/B1652763.png)